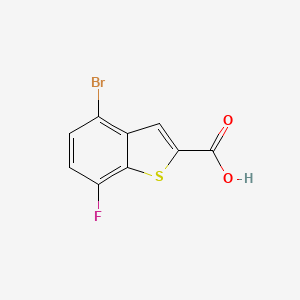

4-Bromo-7-fluoro-benzothiophene-2-carboxylic acid

Description

4-Bromo-7-fluoro-benzothiophene-2-carboxylic acid (CAS: 360576-06-3) is a halogenated benzothiophene derivative with the molecular formula C₉H₄BrFO₂S and a molar mass of 275.09 g/mol. It features a bromine atom at position 4, a fluorine atom at position 7, and a carboxylic acid group at position 2 of the benzothiophene core.

Key properties include:

Properties

IUPAC Name |

4-bromo-7-fluoro-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrFO2S/c10-5-1-2-6(11)8-4(5)3-7(14-8)9(12)13/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEWWEXDVQZZSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(SC2=C1F)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-fluoro-benzothiophene-2-carboxylic acid typically involves the bromination and fluorination of benzothiophene derivatives. One common method includes the use of bromine and fluorine sources under controlled conditions to achieve selective substitution on the benzothiophene ring.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including halogenation reactions and subsequent purification steps to ensure high purity and yield. The specific conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-fluoro-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace the bromine or fluorine atoms with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as amines or thiols.

Scientific Research Applications

Scientific Research Applications

4-Bromo-7-fluoro-benzothiophene-2-carboxylic acid is utilized across various scientific disciplines:

- Chemistry It serves as a building block in synthesizing complex molecules.

- Biology It is investigated for potential biological activities, including antimicrobial and anticancer properties.

- Medicine It is explored as a potential lead compound for drug development.

- Industry It is utilized in developing advanced materials like organic semiconductors and light-emitting diodes.

Chemical Reactions

The compound can undergo several chemical reactions due to the presence of bromine, fluorine, and carboxylic acid functional groups:

- Oxidation Oxidation reactions can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction Reduction reactions can remove oxygen-containing groups or reduce double bonds. Common reducing agents include lithium aluminum hydride and sodium borohydride.

- Substitution Substitution reactions can replace the bromine or fluorine atoms with other substituents. Common reagents include nucleophiles such as amines or thiols under basic conditions.

The products of these reactions depend on the specific reagents and conditions used. Oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as amines or thiols.

This compound is of interest in medicinal chemistry for its potential anti-inflammatory, antimicrobial, and anticancer properties. The halogen substituents enhance the lipophilicity and receptor-binding affinity of organic compounds, potentially increasing their biological activity.

- Antimicrobial Properties Studies suggest that this compound exhibits antimicrobial properties and can potentially inhibit various bacterial strains, although further evaluations are needed.

- Anti-inflammatory Effects Research indicates that the compound may modulate inflammatory pathways, potentially through interactions with specific enzymes or receptors involved in inflammatory responses.

Mechanism of Action

The mechanism of action of 4-Bromo-7-fluoro-benzothiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific biological context and target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to analogs with variations in halogenation, heterocyclic cores, and substituent positions. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Core Structure | Key Functional Groups |

|---|---|---|---|---|---|---|

| 4-Bromo-7-fluoro-benzothiophene-2-carboxylic acid | 360576-06-3 | C₉H₄BrFO₂S | 275.09 | Br (C4), F (C7) | Benzothiophene | Carboxylic acid (C2) |

| 7-Bromo-benzo[b]thiophene-2-carboxylic acid | 5118-13-8 | C₈H₄BrO₂S | 243.09 | Br (C7) | Benzothiophene | Carboxylic acid (C2) |

| 4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid | 1797928-84-7 | C₁₀H₇BrO₃ | 255.06 | Br (C4), CH₃ (C2) | Benzofuran | Carboxylic acid (C7) |

| 4-Bromo-2-thiophenecarboxylic acid | 16694-18-1 | C₅H₃BrO₂S | 207.03 | Br (C4) | Thiophene | Carboxylic acid (C2) |

| 5-Bromo-7-methyl-3-methylsulfinyl-1-benzofuran | N/A | C₁₇H₁₅BrO₂S | 371.27 | Br (C5), CH₃ (C7), SOCH₃ (C3) | Benzofuran | Sulfinyl, methylphenyl |

Biological Activity

4-Bromo-7-fluoro-benzothiophene-2-carboxylic acid (C9H4BrF O2S) is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory, antimicrobial, and anticancer properties. This article presents a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

The compound features a benzothiophene ring substituted with bromine and fluorine atoms, which significantly influence its biological properties. Its melting point ranges from 140 to 145 °C, and it is soluble in organic solvents like dimethyl sulfoxide (DMSO) and acetone. The presence of halogen substituents often enhances the lipophilicity and receptor binding affinity of organic compounds, potentially increasing their biological activity.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been investigated for its potential to inhibit various bacterial strains, although comprehensive evaluations are still required to confirm these effects.

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. Research indicates that it may modulate inflammatory pathways, potentially through interactions with specific enzymes or receptors involved in inflammatory responses.

Anticancer Activity

One of the most significant areas of research involves the anticancer potential of this compound. Studies suggest that it may exhibit cytotoxic effects against various cancer cell lines. For instance, molecular docking studies have indicated that this compound can bind to target proteins involved in cancer progression, although specific IC50 values and detailed mechanisms remain to be fully elucidated .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may inhibit enzymes critical to disease pathways, thereby altering cellular functions.

- Receptor Interaction : Binding to specific receptors could modulate signaling pathways associated with inflammation or cancer progression .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound. Modifications to the benzothiophene structure have been shown to impact its biological activity significantly. For example, the presence of the carboxylic acid group is crucial for maintaining inhibitory activity against target enzymes .

Case Studies

-

Anticancer Activity in MCF-7 Cells : In vitro studies on breast cancer cell lines demonstrated that derivatives of benzothiophene compounds could induce apoptosis and cell cycle arrest at the G1 phase. The IC50 values for these compounds were determined through cytotoxicity assays .

Compound IC50 (µM) Effect on Cell Cycle This compound TBD Arrest at G1 phase Doxorubicin (Control) 10 Induces apoptosis - Antimicrobial Testing : A range of bacterial strains were tested against various concentrations of the compound, showing promise in inhibiting growth at higher concentrations. Further studies are required to establish minimum inhibitory concentrations (MICs).

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Bromo-7-fluoro-benzothiophene-2-carboxylic acid, and how can regioselectivity be ensured during halogenation?

- Methodological Answer : The synthesis often involves halogenation of the benzothiophene core. For bromination and fluorination, directing groups (e.g., carboxylic acid at position 2) influence regioselectivity. For example, in analogous brominated thiophene-carboxylic acids (e.g., 4-Bromo-2-thiophenecarboxylic acid), the carboxylic acid group directs electrophilic substitution to adjacent positions . Use low-temperature reactions (e.g., 0–5°C) with controlled stoichiometry of brominating agents (e.g., NBS) to minimize side products. Monitor reaction progress via TLC or HPLC .

Q. How can the purity of this compound be optimized during purification?

- Methodological Answer : Recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) is effective for brominated aromatic carboxylic acids, as seen in 4-Bromo-2-thiophenecarboxylic acid (mp 121°C ). For fluorinated derivatives, consider column chromatography with silica gel and ethyl acetate/hexane gradients. Purity validation via melting point analysis and HPLC (≥95% purity threshold) is critical .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identify substituent positions using coupling patterns (e.g., fluorine’s deshielding effect at position 7). Compare with spectra of 4-Bromo-2-thiophenecarboxylic acid .

- FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-Br/C-F bonds (600–800 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) ensures accurate molecular weight matching (e.g., C9H4BrFO2S expected m/z 289.90) .

Advanced Research Questions

Q. How do the electronic effects of bromine and fluorine substituents influence the reactivity of the carboxylic acid group in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of Br and F enhances the electrophilicity of the carboxylic acid, facilitating amidation or esterification. For example, in related benzothiophene derivatives (e.g., methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate), the electron-deficient aromatic ring promotes nucleophilic acyl substitution . Computational studies (DFT) can predict activation energies for specific reactions, guiding catalyst selection (e.g., DCC for amide coupling) .

Q. What strategies mitigate competing side reactions (e.g., debromination) during Suzuki-Miyaura coupling of this compound?

- Methodological Answer : Use palladium catalysts with bulky ligands (e.g., SPhos) to suppress β-hydride elimination. Maintain inert conditions (argon atmosphere) and optimize temperature (60–80°C). In analogous bromophenylacetic acids, adding silver oxide (Ag2O) stabilizes the Pd intermediate, reducing debromination . Monitor reaction intermediates via LC-MS .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzyme active sites)?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (from crystallography or DFT-optimized geometry). For benzothiophene derivatives, the carboxylic acid group often participates in hydrogen bonding with residues like Arg or Lys, as seen in studies of 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid . MD simulations (100 ns) assess binding stability under physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.